9,11-Dodecadien-1-ol
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Overview
Description
9,11-Dodecadien-1-ol is an organic compound with the molecular formula C₁₂H₂₂O. It is a type of alcohol with two double bonds located at the 9th and 11th positions of the dodecane chain. This compound is known for its role as a pheromone in various insect species, particularly in lepidopterous insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Dodecadien-1-ol can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphorane reacts with an aldehyde to form the desired diene . Another method includes the hydroboration of a 2-alkynal followed by stereoselective reduction to yield the (Z,Z)- and (Z,E)-isomers .
Industrial Production Methods
Industrial production of this compound often employs the Grignard coupling method, where a Grignard reagent reacts with an appropriate aldehyde to form the alcohol . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9,11-Dodecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the alcohol to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 9,11-Dodecadienal or 9,11-Dodecadienoic acid.
Reduction: 9,11-Dodecanediol.
Substitution: Various substituted dodecadienes depending on the reagents used.
Scientific Research Applications
9,11-Dodecadien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in modulating biological pathways.
Mechanism of Action
The mechanism of action of 9,11-Dodecadien-1-ol involves its interaction with specific receptors in the target organism. In insects, it binds to pheromone receptors, triggering a cascade of events that lead to behavioral changes such as mating attraction . The molecular targets include olfactory receptors and associated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
9,11-Hexadecadienal: Another insect pheromone with similar double bond positions but a longer carbon chain.
8,10-Dodecadien-1-ol: A compound with double bonds at the 8th and 10th positions, used in similar applications.
Uniqueness
9,11-Dodecadien-1-ol is unique due to its specific double bond positions, which confer distinct chemical properties and biological activities. Its role as a pheromone in a wide range of insect species highlights its importance in ecological and behavioral studies .
Properties
Molecular Formula |
C12H22O |
---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(9E)-dodeca-9,11-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-4,13H,1,5-12H2/b4-3+ |
InChI Key |
OIMIXJLPIJKPDM-ONEGZZNKSA-N |
Isomeric SMILES |
C=C/C=C/CCCCCCCCO |
Canonical SMILES |
C=CC=CCCCCCCCCO |
Origin of Product |
United States |
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